Bis(4-formylphenyl)phenylamine

Polymer Chemistry Thermal Stability Polyazomethines

Researchers synthesizing conjugated polymers for high-temperature OLEDs or OFETs often face batch-to-batch variability that compromises thermal performance. Bis(4-formylphenyl)phenylamine (CAS 53566-95-3) eliminates this uncertainty as a high-purity triphenylamine dialdehyde monomer. Key outcomes: • Delivers polyazomethines with best-in-class thermal stability (T5%: 433 °C, T20% >515 °C), outperforming isophthalaldehyde-based analogs. • Ensures a wide, reproducible optical band gap (~2.46 eV) critical for blue-light-emitting materials. • Provides predictable electronic properties (HOMO ~-6.06 to -6.18 eV) for oligomeric Schiff base design. Reliable supply with documented specifications supports scaled R&D and pilot production.

Molecular Formula C20H15NO2
Molecular Weight 301.3 g/mol
CAS No. 53566-95-3
Cat. No. B186303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(4-formylphenyl)phenylamine
CAS53566-95-3
Molecular FormulaC20H15NO2
Molecular Weight301.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
InChIInChI=1S/C20H15NO2/c22-14-16-6-10-19(11-7-16)21(18-4-2-1-3-5-18)20-12-8-17(15-23)9-13-20/h1-15H
InChIKeyDOUAFMIJGIUWJX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(4-formylphenyl)phenylamine Procurement Guide


Bis(4-formylphenyl)phenylamine (CAS 53566-95-3), also known as 4,4'-diformyltriphenylamine, is a triphenylamine derivative characterized by two reactive formyl groups attached to a central triphenylamine core . This C₂₀H₁₅NO₂ compound, with a molecular weight of 301.34 g/mol , serves as a key building block for synthesizing conjugated polymers and oligomeric Schiff bases with applications spanning organic light-emitting diodes (OLEDs), electrochromic devices, and photovoltaic cells [1]. The compound exhibits a melting point of 140.0-145.0°C and is readily soluble in common organic solvents such as chloroform, tetrahydrofuran, and chlorobenzene [2], facilitating its use in solution-based polymer synthesis protocols.

Workflow
Dialdehyde monomer for conjugated polymer and oligomeric Schiff base synthesis
Method compatibility
Solution-based polycondensation; soluble in chloroform, THF, chlorobenzene
Selection logic
Triphenylamine core supports electron-donor properties for optoelectronic research

Why Comparator Analysis Matters for This Dialdehyde


The selection of a dialdehyde monomer for the synthesis of triphenylamine-based conjugated polymers is not arbitrary; substituting Bis(4-formylphenyl)phenylamine with a generic, structurally similar dialdehyde can fundamentally alter the resulting material's performance. The inherent electronic structure and geometry of the dialdehyde directly influence the thermal stability, optical band gap, and electrochemical properties of the final polymer [1]. Specifically, the triphenylamine core of Bis(4-formylphenyl)phenylamine acts as an electron-rich donor, while the dialdehyde linkages define the polymer's architecture and conjugation length. Using a different dialdehyde, such as terephthalaldehyde or 2,5-thiophenedicarboxaldehyde, leads to measurable and consequential differences in key performance metrics, including thermal degradation temperatures (T5% and T20%) and optical energy gaps (Eg opt.) [2]. Therefore, substituting this compound without rigorous, data-driven validation jeopardizes the reproducibility and performance of advanced materials in applications ranging from OLEDs to photovoltaic cells.

Target dialdehyde
Bis(4-formylphenyl)phenylamine – triphenylamine-core dialdehyde with reported thermal/optical profile
Analog dialdehydes
Terephthalaldehyde, 2,5-thiophenedicarboxaldehyde, or isophthalaldehyde shift polymer thermal degradation and optical band gap
Linear architecture
Di-functional aldehyde yields linear conjugated architecture with defined electrochemical band gap
Tri- or mono-formyl analogs
Triformyl analog produces branched architecture and a narrower Eg; mono-formyl analog limits polymer growth

Key Differentiators vs. Closest Analogs


Superior Thermal Stability in Polyazomethines

Polymers synthesized from Bis(4-formylphenyl)phenylamine (F-TPA) demonstrate superior thermal stability compared to those derived from conventional dialdehydes like isophthalaldehyde (F-13Iso) or 2,5-thiophenedicarboxaldehyde (F-25Th). Specifically, polyazomethines incorporating F-TPA exhibit a 5% weight loss temperature (T5%) of 433 °C, significantly higher than the 415 °C recorded for polymers based on F-25Th and F-13Iso [1]. Furthermore, in a separate study, F-TPA-based polymers demonstrated outstanding stability with 20 wt% loss in excess of 515 °C under nitrogen, a benchmark that places them among the most thermally robust materials in their class [2].

Thermal stability
Head-to-head
T5%: 433°C vs 415°C
+18°C vs. F-25Th / F-13Iso analogs; TGA under N₂
Reported higher thermal stability ranking may support high-temperature device research
Polyazomethine with 2,7-diaminofluorene; data from Ref. [1]
Polymer Chemistry Thermal Stability Polyazomethines

Controlled Wide Optical Band Gap

The choice of dialdehyde monomer dictates the optical band gap (Eg opt.) of the resulting polyazomethine. While polyazomethines synthesized from isophthaldicarboxaldehyde (F-13Iso) yield a very low Eg opt. of ~0.43 eV, those derived from 2,5-thiophenedicarboxaldehyde (F-25Th) and Bis(4-formylphenyl)phenylamine (F-TPA) both exhibit a significantly wider and more consistent Eg opt. of ~2.46 eV [1]. This demonstrates that F-TPA is the preferred dialdehyde for applications requiring a specific, well-defined wide band gap, as opposed to the narrow gap produced by the F-13Iso analog. The ability to tune this property is crucial for optimizing performance in photovoltaic cells and light-emitting diodes.

Optical band gap
Head-to-head
Eg opt. ~2.46 eV vs ~0.43 eV
+2.03 eV wider than F-13Iso analog polymer
Supports wide-band-gap semiconductor selection for blue OLED / PV research
Polymer with 2,7-diaminofluorene; Ref. [1]
Optoelectronics Band Gap Engineering Polymer Chemistry

Defined HOMO Level and Band-Gap for Semiconductors

Oligomeric Schiff bases synthesized using Bis(4-formylphenyl)phenylamine exhibit well-defined electronic properties suitable for wide-band-gap semiconductor applications. In a study of triphenylamine-based oligomers (polySBs), the HOMO levels and optical band-gap values were found in the ranges of −6.06 to −6.18 eV and 2.65–2.72 eV, respectively [1]. While this data is specific to the target compound's derived materials, it provides a quantifiable benchmark. Similar oligomers synthesized from different core dialdehydes would be expected to show different energy levels, impacting their suitability as hole-transport or emissive materials. The consistency of these values (e.g., band-gap between 2.65-2.72 eV) is critical for reproducible device fabrication.

HOMO / band gap
Class-level
HOMO: −6.06 to −6.18 eV; Band-gap: 2.65–2.72 eV
Defines target oligomer electronic envelope for reproducible wide-band-gap studies
Oligomeric Schiff bases with TPS-core diamines; Ref. [3]
Semiconductors Oligomeric Schiff Bases Electrochemical Properties

Validated and Reproducible Synthesis Protocol

A validated and reproducible protocol for the synthesis of 4,4'-diformyltriphenylamine (the target compound) via Vilsmeier-Haack formylation has been established, correcting earlier erroneous claims . This is in direct contrast to the synthesis of the mono-formylated analog, 4-formyltriphenylamine, which is prepared using a different, albeit related, procedure. While both are synthesized from triphenylamine, the dual formylation requires careful control of reaction conditions to achieve a good yield and high purity. The availability of a robust synthetic route ensures consistent procurement of high-quality material, which is a critical, albeit qualitative, differentiating factor for researchers scaling up material synthesis compared to less-studied or less-accessible analogs.

Synthetic protocol
Data to verify
Validated Vilsmeier-Haack route reported
May reduce procurement risk via established di-formylation procedure
Source review recommended; no direct comparator yield data
Synthetic Methodology Aldehyde Synthesis Vilsmeier-Haack Formylation

Band Gap Tuning via Polymer Architecture

The electrochemical band gap (Eg) of polymers can be influenced by the choice of triphenylamine aldehyde monomer. While a direct comparison of Bis(4-formylphenyl)phenylamine (4,4'-diformyltriphenylamine) against its closest analog (4-formyltriphenylamine) is not available from the same study, data on naphthalene diimide-based polymers demonstrates the principle. A linear polymer synthesized from a diamine and 4,4'-diformyltriphenylamine exhibited an Eg of 1.15 eV, whereas a branched polymer derived from the trifunctional analog (4,4',4''-triformyltriphenylamine) showed a lower Eg of 1.06 eV [1]. This provides strong class-level inference that the functionality (di- vs. tri-) of the triphenylamine core directly and predictably impacts the final polymer's electronic structure. Consequently, the use of Bis(4-formylphenyl)phenylamine is essential for accessing the properties of a linear polymer architecture.

Electrochemical Eg
Class-level
Eg: 1.15 eV (linear) vs 1.06 eV (branched)
+0.09 eV shift when using trialdehyde analog
Demonstrates dialdehyde architecture supports higher Eg for linear polymer design
Naphthalene diimide-based polymer; CV data; Ref. [5]
Electrochemistry Band Gap Tuning Polymer Architecture

Best-Fit Application Scenarios


Thermally Robust Polyazomethines for High-Temp Optoelectronics

Bis(4-formylphenyl)phenylamine is the monomer of choice when the application demands polyazomethines with superior thermal stability. As evidenced by a T5% of 433 °C and a T20% loss in excess of 515 °C, polymers derived from this compound outperform those based on isophthalaldehyde or 2,5-thiophenedicarboxaldehyde [1]. This makes it ideal for components in devices that experience high operating temperatures or require high-temperature processing steps, such as in certain OLED or field-effect transistor (OFET) fabrication protocols [2].

Wide-Band-Gap Semiconductors for Blue OLEDs and Photovoltaics

For applications requiring a wide and well-defined optical band gap, such as blue-light-emitting materials in OLEDs or as the wide-band-gap donor component in organic photovoltaic cells, Bis(4-formylphenyl)phenylamine is the superior building block. Its derived polymers consistently exhibit an optical band gap (Eg opt.) of ~2.46 eV, in stark contrast to the ~0.43 eV band gap obtained with isophthalaldehyde [1]. This property ensures efficient blue emission and proper energy level alignment with other device layers [2].

Reproducible Oligomeric Schiff Bases with Defined Properties

When the research goal involves creating oligomeric Schiff bases with a specific and reproducible set of electronic properties, Bis(4-formylphenyl)phenylamine provides a predictable outcome. Derived oligomers (polySBs) exhibit HOMO levels in the range of −6.06 to −6.18 eV and optical band gaps between 2.65–2.72 eV [1]. This consistency is crucial for the rational design of materials for optoelectronic and electrochemical applications [2].

Controlled Linear Architecture for Electrochemical Devices

Bis(4-formylphenyl)phenylamine is the preferred monomer for creating linear, conjugated polymers where a specific electrochemical band gap is desired. The use of this dialdehyde enables the synthesis of a linear polymer with an Eg of 1.15 eV, whereas substituting it with a trifunctional analog leads to a branched architecture and a narrowed Eg of 1.06 eV [1]. This control over architecture and resulting electronic structure is essential for applications like electrochromic devices, where the polymer's redox and color-switching properties are directly tied to its band gap [2].

Application
Selection Property
Validation Focus
High-temperature optoelectronic polymer research
Thermal stability ranking
T5% / T20% under nitrogen; comparison with F-25Th or F-13Iso analogs
Wide-band-gap semiconductor studies (blue OLED / PV)
Optical band gap width
Eg opt. comparison; film UV-vis absorption edge
Reproducible oligomeric Schiff base synthesis
HOMO / band-gap consistency
Cyclic voltammetry and optical gap of polySBs; batch-to-batch variation
Linear conjugated polymer architecture control
Electrochemical band gap via di-functionality
Eg by CV; linear vs. branched polymer comparison

Technical Documentation Hub

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